molecular formula C3H8NO4P-2 B14072515 3-Aminopropylphosphate

3-Aminopropylphosphate

Cat. No.: B14072515
M. Wt: 153.07 g/mol
InChI Key: KUQZVISZELWDNZ-UHFFFAOYSA-L
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Description

3-Aminopropylphosphate is an organophosphorus compound with the molecular formula C3H10NO4P. It is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a phosphate group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropylphosphate can be synthesized through several methods. One common approach involves the reaction of 3-aminopropanol with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropylphosphate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The phosphate group can be reduced under specific conditions to yield phosphite derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Phosphite derivatives.

    Substitution: Various substituted amino derivatives.

Scientific Research Applications

3-Aminopropylphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in studies related to enzyme inhibition and protein modification.

    Medicine: It is investigated for its potential therapeutic applications, including its role as a drug delivery agent.

    Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-aminopropylphosphate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the phosphate group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-Aminopropyltriethoxysilane: Similar in structure but contains a silane group instead of a phosphate group.

    3-Aminopropyltrimethoxysilane: Another silane derivative with methoxy groups.

    N-(2-aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group.

Uniqueness: 3-Aminopropylphosphate is unique due to its phosphate group, which imparts distinct chemical properties and reactivity compared to its silane counterparts. This makes it particularly useful in applications requiring phosphorylation or interactions with phosphate-binding proteins.

Properties

Molecular Formula

C3H8NO4P-2

Molecular Weight

153.07 g/mol

IUPAC Name

3-aminopropyl phosphate

InChI

InChI=1S/C3H10NO4P/c4-2-1-3-8-9(5,6)7/h1-4H2,(H2,5,6,7)/p-2

InChI Key

KUQZVISZELWDNZ-UHFFFAOYSA-L

Canonical SMILES

C(CN)COP(=O)([O-])[O-]

Origin of Product

United States

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